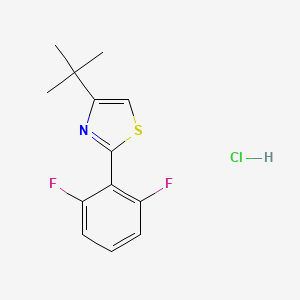

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NS.ClH/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUBCVHEVQFNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride (CAS Number: 1803597-00-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly against parasitic infections. This compound features a molecular formula of C13H14ClF2NS and a molecular weight of 289.77 g/mol. The compound's structure includes a tert-butyl group and a difluorophenyl moiety, which are significant for its biological interactions.

- Molecular Formula: C13H14ClF2NS

- Molecular Weight: 289.77 g/mol

- Purity: Typically around 95%

Research indicates that compounds in the thiazole class, including this compound, may exhibit their biological effects through various mechanisms. Notably, studies have shown that similar thiazole derivatives can inhibit specific kinases involved in metabolic pathways of parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness (HAT) .

Antiparasitic Activity

The compound has demonstrated significant activity against T. brucei, with reported EC50 values indicating potent inhibitory effects. For instance, related compounds in the same series have shown an EC50 as low as 0.11 μM against T. brucei . This suggests that this compound may also possess similar or enhanced antiparasitic properties.

Cytotoxicity and Selectivity

In vitro studies involving mammalian cell lines (e.g., MRC-5) are essential for assessing the selectivity of these compounds. The selectivity index (SI), which compares the effective concentration against parasites to that against mammalian cells, is crucial for determining the safety profile of such compounds . A high SI indicates that the compound is more toxic to the parasite than to human cells.

Case Study: Efficacy Against Trypanosomiasis

A study focusing on diaminothiazole derivatives found that certain compounds showed promising results in animal models for treating T. brucei infections. The lead compound from this series was noted for its ability to penetrate the blood-brain barrier and exert effects in stage 1 infections but failed in more advanced stages due to its cytostatic rather than cytocidal nature .

| Compound | EC50 (μM) | Mechanism of Action | Selectivity Index |

|---|---|---|---|

| 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole HCl | TBD | Kinase inhibition | TBD |

| Compound from similar series | 0.11 | Inhibition of inositol-tetrakisphosphate 1-kinase | High |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how these compounds behave in biological systems. Initial findings suggest that modifications to the chemical structure can significantly affect the metabolism and bioavailability of thiazole derivatives . For example, modifications aimed at enhancing metabolic stability have been explored to improve efficacy in vivo.

Scientific Research Applications

Research indicates that 4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole hydrochloride exhibits promising biological activities:

- Antiparasitic Effects: Similar thiazole derivatives have shown potential in inhibiting kinases involved in the metabolic pathways of parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to interact effectively with these biological targets.

- Antimicrobial Properties: Compounds in the thiazole class often exhibit antimicrobial activity. Studies suggest that this compound may also possess similar properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its efficacy in vivo:

- Metabolism and Bioavailability: Initial studies indicate that modifications to the chemical structure can significantly affect how the compound is metabolized and its bioavailability. Enhancing metabolic stability is a key area of research to improve therapeutic outcomes.

Synthetic Applications

The synthesis of this compound can be achieved through various pathways. Its versatility in synthetic organic chemistry allows it to be used as an intermediate for developing other biologically active compounds. The compound's unique combination of substituents makes it an attractive target for further modifications aimed at enhancing its bioactivity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- The tert-butyl group at position 4 increases steric bulk and lipophilicity (higher logP), which may improve membrane permeability but reduce solubility in polar solvents .

2-(2,4-Difluorophenyl)thiazole-4-carboxamide (PI-21231, CAS 175276-97-8) :

- Lacking the thiazole core, this compound may target different biological pathways .

Physicochemical Properties

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole ring is typically synthesized by cyclization of α-haloketones with thiourea derivatives. For this compound, the α-haloketone would bear the 2,6-difluorophenyl substituent, enabling the formation of the 2-(2,6-difluorophenyl)thiazole core.

- Reaction conditions: The cyclization is carried out under reflux in polar solvents such as ethanol or acetonitrile.

- Catalysts and reagents: Base catalysts like triethylamine or potassium carbonate may be used to facilitate ring closure.

Introduction of the 4-Tert-butyl Group

The tert-butyl group at the 4-position can be introduced by:

- Using a tert-butyl-substituted α-haloketone as the starting material, or

- Alkylating the thiazole ring at the 4-position post ring formation using tert-butyl halides under Friedel-Crafts type conditions or via nucleophilic substitution if the position is activated.

Formation of Hydrochloride Salt

The free base of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is converted to its hydrochloride salt by:

- Treating the compound with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).

- This step enhances compound stability and water solubility, which is essential for pharmaceutical formulations.

Representative Preparation Procedure (Based on Patent WO2012161879A1)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | α-Haloketone bearing 2,6-difluorophenyl group + thiourea, reflux in ethanol | Cyclization to form 2-(2,6-difluorophenyl)-1,3-thiazole intermediate | Formation of thiazole ring |

| 2 | Alkylation with tert-butyl halide, base (e.g., K2CO3), solvent (acetonitrile), reflux | Introduction of tert-butyl group at 4-position | 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole |

| 3 | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt | This compound |

Research Findings and Optimization Parameters

- Yield: The overall yield of the thiazole intermediate typically ranges from 70-85%, with the alkylation step yielding 60-75%. Salt formation is generally quantitative.

- Purity: Purification is achieved via recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Reaction Time: Cyclization requires 4-6 hours under reflux; alkylation may take 6-8 hours.

- Temperature: Reflux temperatures (78-82°C for ethanol) are standard; alkylation may require slightly higher temperatures depending on reagents.

- Solvent Effects: Polar aprotic solvents favor alkylation efficiency; protic solvents are used for cyclization and salt formation.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiazole Cyclization | α-Haloketone, Thiourea | Ethanol | Reflux (~78°C) | 4-6 h | 70-85 | Base catalyst optional |

| Alkylation | tert-Butyl halide, Base (K2CO3) | Acetonitrile | Reflux (~82°C) | 6-8 h | 60-75 | Polar aprotic solvent preferred |

| Hydrochloride Salt Formation | HCl (gas or solution) | Ethanol or Ether | Room temp | 1-2 h | ~100 | Enhances stability |

Q & A

Q. What advanced techniques resolve steric effects of the tert-butyl group in catalytic applications?

- Methodological Answer :

- DFT Calculations : Model steric hindrance using Gaussian09 with B3LYP/6-31G* basis sets .

- Kinetic Studies : Compare reaction rates with tert-butyl vs. smaller alkyl groups to quantify steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.